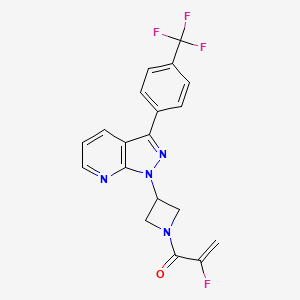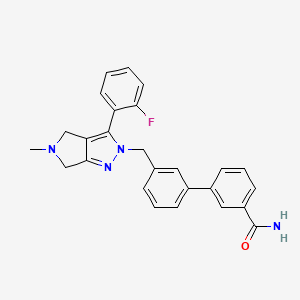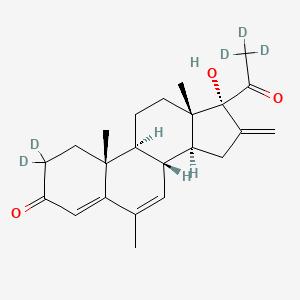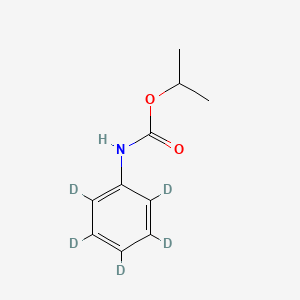
SARS-CoV-2-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-31 es un compuesto que ha captado gran atención en la comunidad científica debido a sus potenciales aplicaciones terapéuticas contra el virus SARS-CoV-2, causante de la COVID-19. Este compuesto forma parte de una clase de inhibidores diseñados para atacar proteínas o enzimas específicas cruciales para la replicación y supervivencia del virus.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de SARS-CoV-2-IN-31 típicamente implica múltiples etapas, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones controladas. La ruta de síntesis exacta puede variar, pero generalmente incluye:
Formación de la Estructura Principal: Esta etapa involucra la creación de la estructura química principal del compuesto a través de una serie de reacciones como condensación, ciclización o reacciones de acoplamiento.
Modificaciones de Grupos Funcionales: La estructura principal es luego modificada mediante la introducción de diversos grupos funcionales a través de reacciones como alquilación, acilación o halogenación.
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía o destilación para asegurar la pureza y el rendimiento deseados.
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio mientras se garantiza la consistencia, eficiencia y seguridad. Esto típicamente incluye:
Procesamiento por Lotes: Se utilizan reactores de lotes a gran escala para llevar a cabo las reacciones químicas bajo condiciones controladas.
Procesamiento de Flujo Continuo: Para mayor eficiencia, se pueden emplear reactores de flujo continuo, lo que permite la producción continua y un mejor control de los parámetros de reacción.
Control de Calidad: Se implementan medidas estrictas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
SARS-CoV-2-IN-31 puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (cloro, bromo), los nucleófilos (aminas, tioles) y las bases (hidróxido de sodio, carbonato de potasio) se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede generar derivados oxidados, la reducción puede producir formas reducidas, y las reacciones de sustitución pueden dar como resultado diversos análogos sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-31 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: El compuesto se emplea en estudios biológicos para comprender sus interacciones con proteínas virales y su potencial como agente antiviral.
Medicina: this compound se está investigando por su potencial terapéutico en el tratamiento de la COVID-19 al inhibir la replicación viral.
Mecanismo De Acción
El mecanismo de acción de SARS-CoV-2-IN-31 implica su interacción con objetivos moleculares específicos dentro del virus SARS-CoV-2. El compuesto se une al sitio activo de las enzimas virales, como la proteasa principal (Mpro), inhibiendo su actividad y bloqueando así la replicación del virus. Esta inhibición evita el procesamiento de las poliproteínas virales, que son esenciales para el ciclo de vida del virus.
Comparación Con Compuestos Similares
Compuestos Similares
Remdesivir: Un fármaco antiviral que se dirige a la ARN polimerasa dependiente de ARN del SARS-CoV-2.
Molnupiravir: Otro antiviral que inhibe la replicación del virus al inducir mutaciones en el ARN viral.
Nirmatrelvir: Un inhibidor de la proteasa que se dirige a la proteasa principal del SARS-CoV-2, similar a SARS-CoV-2-IN-31.
Singularidad
This compound es único en su afinidad de unión específica y potencia inhibitoria contra la proteasa principal del SARS-CoV-2. Su estructura química distintiva permite una inhibición más efectiva de la enzima viral en comparación con otros compuestos similares, convirtiéndolo en un candidato prometedor para su desarrollo posterior como agente antiviral.
Propiedades
Fórmula molecular |
C29H28N4O2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O2/c1-4-21-15-17-22(18-16-21)27(25-19(2)30-32(28(25)34)23-11-7-5-8-12-23)26-20(3)31-33(29(26)35)24-13-9-6-10-14-24/h5-18,27,30-31H,4H2,1-3H3 |
Clave InChI |
YPKXRSPBOUKQJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)




![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)





